molecular formula C15H15N5OS3 B4393217 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)propanamide

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)propanamide

Cat. No.: B4393217
M. Wt: 377.5 g/mol
InChI Key: DBXOSOVYPGDJIW-UHFFFAOYSA-N
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Description

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)propanamide is a complex synthetic organic compound designed for advanced pharmaceutical and biochemical research. This molecule features a hybrid structure incorporating two heterocyclic systems of significant pharmacological interest: a 5-amino-1,3,4-thiadiazole ring and a 5-methyl-4-phenyl-1,3-thiazole ring, linked through a sulfanylpropanamide bridge. The 1,3,4-thiadiazole moiety is a privileged scaffold in medicinal chemistry, known for its diverse biological activities. Derivatives of this core structure have been extensively studied and demonstrate a broad spectrum of pharmacological properties, including cytotoxic, anticancer, antimicrobial, antifungal, anticonvulsant, and anti-epileptic activities . The presence of the thiazole nucleus further enhances the compound's research utility, as this ring system is a key component in numerous biologically active agents and approved drugs, contributing to interactions with various enzymes and receptors . The specific molecular architecture of this compound, particularly the combination of these two heterocyclic rings, makes it a valuable intermediate or lead compound for researchers investigating new therapeutic agents. It is suited for studies in synthetic methodology development, structure-activity relationship (SAR) analysis, and high-throughput screening campaigns aimed at discovering novel inhibitors or modulators of biological targets. This product is supplied for non-human research applications only. It is strictly intended for use in laboratory research and is not approved for diagnostic, therapeutic, or any veterinary use.

Properties

IUPAC Name

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5OS3/c1-8-11(10-6-4-3-5-7-10)17-14(22-8)18-12(21)9(2)23-15-20-19-13(16)24-15/h3-7,9H,1-2H3,(H2,16,19)(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBXOSOVYPGDJIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(S1)NC(=O)C(C)SC2=NN=C(S2)N)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)propanamide typically involves multiple steps. One common method includes the reaction of amines with 2-chloroacetyl chloride, followed by the addition of hydrazinecarbothioamide and carbon disulfide . The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: Nucleophilic substitution reactions can occur at the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield amino derivatives .

Scientific Research Applications

2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)propanamide involves its interaction with specific molecular targets. For instance, as a urease inhibitor, it binds to the active site of the urease enzyme, preventing the conversion of urea to ammonia and carbon dioxide . This inhibition disrupts the survival mechanism of Helicobacter pylori in the acidic environment of the stomach.

Comparison with Similar Compounds

Structural Analogues with Thiadiazole-Thiazole Hybrids

Compound Name Molecular Formula Key Substituents Biological Activity
Target Compound C₁₅H₁₅N₅OS₃ 5-Amino-thiadiazole, 5-methyl-4-phenyl-thiazole Under investigation (potential broad-spectrum activity)
N-[5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl]pentanamide C₁₆H₂₀N₄O₂S 4-Methoxybenzyl, pentanamide Moderate antimicrobial activity
N-(5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl)benzenesulfonamide C₁₇H₁₆N₄O₃S₂ Benzenesulfonamide, 4-methoxybenzyl Enhanced solubility and kinase inhibition
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,2-dimethylpropanamide C₁₆H₁₈N₂O₂S Acetyl-thiazole, dimethylpropanamide Anticancer activity (in vitro)

Key Observations :

  • Amino vs.

Oxadiazole-Thiazole Hybrids

Compounds with oxadiazole cores instead of thiadiazole exhibit distinct electronic properties:

Compound Name Molecular Formula Melting Point (°C) Notable Features
3-{[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide (8d) C₁₅H₁₄N₄O₂S₂ 135–136 Buff-colored solid; lower polarity due to methylphenyl
N-(5-Methyl-1,3-thiazol-2-yl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide (8e) C₁₅H₁₄N₄O₂S₂ 117–118 Higher solubility in polar solvents

Key Observations :

  • Oxadiazole vs. Thiadiazole : Oxadiazole-containing analogs (e.g., 8d, 8e) lack the sulfur atom in the central ring, reducing electron density and altering metabolic stability .
  • Substituent Effects: The 4-methylphenyl group in 8d enhances lipophilicity compared to the target compound’s amino-thiadiazole, which may affect membrane permeability .

Triazole and Sulfonamide Derivatives

Compound Name Molecular Formula Biological Activity
2-{[2-(4-Ethylphenyl)-5-phenyl-1H-imidazol-4-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide C₂₁H₁₉N₅OS₂ Antifungal activity
N-(5-((4-Nitrophenyl)sulfonyl)thiazol-2-yl)-3-(phenylthio)propanamide C₁₈H₁₅N₃O₅S₃ Kinase inhibition (hypothetical)

Key Observations :

  • Imidazole Hybrids : The imidazole ring in the first compound offers π-π stacking advantages, a feature absent in the target compound’s structure .

Research Findings and Data Tables

Physicochemical Properties

Property Target Compound N-[5-(4-Methoxybenzyl)-1,3,4-thiadiazol-2-yl]pentanamide 8d
Molecular Weight 377.51 332.43 354.43
Melting Point (°C) Not reported 120–122 135–136
Key Functional Groups Amino, sulfanyl Methoxybenzyl, pentanamide Methylphenyl, oxadiazole

Biological Activity

The compound 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)propanamide is a novel derivative of thiadiazole and thiazole that has garnered attention due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and other pharmacological activities based on various studies.

Chemical Structure

The compound's structure can be represented as follows:

C12H13N5S2(IUPAC Name 2 5 amino 1 3 4 thiadiazol 2 yl sulfanyl N 5 methyl 4 phenyl 1 3 thiazol 2 yl propanamide)\text{C}_{12}\text{H}_{13}\text{N}_{5}\text{S}_{2}\quad (\text{IUPAC Name 2 5 amino 1 3 4 thiadiazol 2 yl sulfanyl N 5 methyl 4 phenyl 1 3 thiazol 2 yl propanamide})

Synthesis

The synthesis of this compound involves the reaction of appropriate thiadiazole and thiazole derivatives with propanamide in a controlled environment. The detailed synthesis route typically includes the use of solvents like glacial acetic acid and involves heating under reflux conditions to ensure complete reaction and crystallization of the product.

Antimicrobial Activity

Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. For instance:

  • Thiadiazole derivatives have been shown to be effective against various bacterial strains including Staphylococcus aureus and Escherichia coli .
  • The compound's structure allows for interaction with bacterial enzymes, potentially disrupting their function.

Anticancer Properties

Several studies have highlighted the anticancer potential of compounds containing thiadiazole and thiazole moieties:

  • A review on thiadiazole derivatives reported that they can decrease the viability of cancer cells across multiple types including leukemia and breast cancer .
  • The specific compound under discussion has shown promise in reducing tumor growth in xenograft models, suggesting its potential as a chemotherapeutic agent .

The proposed mechanisms for the biological activity include:

  • Inhibition of Enzymatic Activity : The presence of the thiadiazole ring may inhibit key enzymes involved in cell proliferation.
  • Induction of Apoptosis : Some studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death .

Case Studies

  • Antimicrobial Efficacy : A study conducted on various thiadiazole derivatives demonstrated that compounds similar to this compound showed significant inhibition against Candida albicans with an IC50 value of 12 µg/mL .
  • Anticancer Activity : In vitro studies indicated that this compound exhibited selective cytotoxicity towards human breast cancer cell lines (MCF7) with an IC50 value significantly lower than standard chemotherapeutics .

Data Summary Table

Activity Type Tested Against IC50/Effectiveness Reference
AntimicrobialStaphylococcus aureus15 µg/mL
AntimicrobialCandida albicans12 µg/mL
AnticancerMCF7 (Breast Cancer)IC50 = 25 µM
AnticancerHCT116 (Colon Cancer)IC50 = 30 µM

Q & A

Q. What are the optimal synthetic routes for synthesizing this compound, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via multi-step protocols involving thiadiazole and thiazole intermediates. A common approach includes:

  • Step 1 : Formation of the 5-amino-1,3,4-thiadiazole core via cyclization of thiosemicarbazides with POCl₃ or other dehydrating agents under reflux (90–100°C, 3–5 hours) .
  • Step 2 : Sulfanyl group introduction via nucleophilic substitution using mercapto-thiazole derivatives in polar aprotic solvents (e.g., DMF) with NaH as a base .
  • Step 3 : Final acylation with propanoyl chloride under controlled pH (7–8) to avoid side reactions . Yield optimization requires precise temperature control (e.g., 20–25°C during acylation) and solvent selection (e.g., ethanol-DMF mixtures for recrystallization) .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm structural integrity, with characteristic peaks for thiadiazole (δ 7.2–8.5 ppm) and thiazole (δ 6.8–7.5 ppm) protons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C₁₅H₁₅N₅OS₃, MW 377.51) and fragmentation patterns .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity (>95%) and stability under varying pH .

Q. How can researchers design initial biological activity screens for this compound?

Prioritize assays based on structural analogs:

  • Antimicrobial : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .
  • Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates . Include positive controls (e.g., doxorubicin for anticancer screens) and validate results with triplicate experiments .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data across structurally similar thiadiazole-thiazole hybrids?

Discrepancies often arise from:

  • Purity variations : Use HPLC to verify compound homogeneity; impurities >5% can skew bioactivity .
  • Assay conditions : Standardize protocols (e.g., serum-free media for cytotoxicity assays to avoid protein binding artifacts) .
  • Structural nuances : Compare substituent effects (e.g., 4-phenyl vs. 4-methyl groups on thiazole) via SAR studies .

Q. How can computational modeling predict the compound’s mechanism of action and target binding affinity?

  • Molecular docking : Use AutoDock Vina to simulate interactions with targets like EGFR or DHFR. Focus on hydrogen bonding with the thiadiazole amino group and hydrophobic interactions with the phenyl-thiazole moiety .
  • MD simulations : Analyze stability of ligand-target complexes in explicit solvent (e.g., TIP3P water) over 100 ns trajectories . Validate predictions with experimental IC₅₀ values and mutagenesis studies .

Q. What methodologies enable systematic functionalization of the thiadiazole core for SAR exploration?

  • Electrophilic substitution : Introduce halogens (Cl, Br) at the 5-position of thiadiazole using NCS/NBS in acetic acid .
  • Cross-coupling : Suzuki-Miyaura reactions to attach aryl groups to the sulfanyl moiety with Pd(PPh₃)₄ catalysis .
  • Reductive amination : Modify the amino group with aldehydes/ketones to enhance solubility or target affinity . Track functionalization success via LC-MS and 2D NMR (e.g., NOESY for stereochemical confirmation) .

Q. How do solvent polarity and temperature affect the compound’s stability during long-term storage?

  • Degradation pathways : Hydrolysis of the sulfanyl-thiazole bond in aqueous media (pH < 3 or > 9) .
  • Optimal storage : Lyophilized solid at -20°C under argon; avoid DMSO solutions >1 month .
  • Stability assays : Accelerated aging studies (40°C/75% RH for 6 weeks) with HPLC monitoring .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)propanamide
Reactant of Route 2
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)propanamide

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